![molecular formula C21H26N2O3S B4758970 N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide](/img/structure/B4758970.png)
N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide, commonly known as ABM, is a compound that has gained attention in the scientific community due to its potential as a research tool. ABM is a small molecule that has been used in various scientific studies to investigate the biochemical and physiological effects of its mechanism of action.
Mechanism of Action
ABM's mechanism of action involves its inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones that regulate glucose metabolism. By inhibiting DPP-IV, ABM may increase the levels of these hormones and improve glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that ABM can improve glucose tolerance and insulin sensitivity in animal models. Additionally, ABM has been shown to reduce inflammation and oxidative stress in the liver and kidneys. These effects suggest that ABM may have potential as a treatment for metabolic disorders.
Advantages and Limitations for Lab Experiments
ABM's small size and specificity make it a useful tool for investigating the role of DPP-IV in glucose metabolism. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ABM. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further investigation into its mechanism of action and potential off-target effects may provide insights into its therapeutic potential. Finally, the development of more soluble analogs of ABM may improve its utility as a research tool.
Scientific Research Applications
ABM has been used in various scientific studies to investigate its mechanism of action and potential applications. One study found that ABM acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This suggests that ABM may have potential as a treatment for diabetes.
properties
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-11-22-20(24)15-23(14-19-9-7-6-8-10-19)27(25,26)21-17(3)12-16(2)13-18(21)4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBHFDVCIUQRSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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